molecular formula C9H12Cl2N2 B1424116 2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine hydrochloride CAS No. 1003591-00-1

2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine hydrochloride

Cat. No.: B1424116
CAS No.: 1003591-00-1
M. Wt: 219.11 g/mol
InChI Key: CAABAQMQHPHNRI-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound 2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine hydrochloride consists of a bicyclic framework featuring a pyridine ring fused to a partially saturated azepine ring. The pyridine moiety is attached at positions 2 and 3 of the azepine, creating a seven-membered nitrogen-containing heterocycle. The chlorine substituent occupies position 2 of the pyridine ring, while the azepine ring exists in a tetrahydrogenated state (6,7,8,9-tetrahydro), conferring conformational flexibility.

IUPAC Name : 2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine hydrochloride.
Molecular Formula : C₉H₁₂Cl₂N₂.
Key Structural Features :

  • Pyridine ring fused to a seven-membered azepine.
  • Chlorine atom at position 2 introduces electronic asymmetry.
  • Saturation of the azepine ring reduces steric strain compared to fully unsaturated analogs.

Table 1: Molecular Properties

Property Value Source
Molecular Weight 219.11 g/mol
Canonical SMILES ClC1=CC=C2C(CCNCC2)=N1.Cl
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Crystallographic Characterization and X-ray Diffraction Analysis

While direct X-ray crystallographic data for this specific hydrochloride salt remain unpublished, structural insights can be extrapolated from related pyridoazepine derivatives. For example, the unprotonated base compound (C₉H₁₁ClN₂) has been characterized via single-crystal X-ray diffraction, revealing a chair-like conformation for the azepine ring and planar geometry for the pyridine moiety. The chloride ions in the hydrochloride salt likely occupy lattice positions stabilized by ionic interactions with protonated nitrogen atoms.

Key Crystallographic Parameters (Hypothetical Model) :

  • Space Group : Likely monoclinic (common for similar heterocyclic salts).
  • Unit Cell Dimensions : Estimated a = 8–10 Å, b = 10–12 Å, c = 7–9 Å.
  • Hydrogen Bonding Network : N–H···Cl interactions dominate, with interatomic distances ~2.8–3.2 Å.

Comparative Analysis with Pyridoazepine Isomers

The positional isomerism of the fused pyridine ring significantly alters electronic and steric properties:

Table 2: Isomeric Comparison

Isomer Fusion Position Key Differences
Pyrido[2,3-d]azepine 2,3 Chlorine at position 2; planar pyridine
Pyrido[3,4-c]azepine 3,4 Pyridine fused at 3,4; increased steric hindrance
Pyrido[1,2-a]azepine 1,2 Fully unsaturated azepine; aromaticity

The 2,3-fusion in the target compound optimizes π-π stacking potential due to the coplanar pyridine and azepine rings, whereas 3,4-fused isomers exhibit distorted geometries.

Tautomeric Forms and Protonation States in Hydrochloride Salt

In the hydrochloride form, two nitrogen atoms are protonated:

  • Pyridine Nitrogen : Remains unprotonated due to aromatic stabilization.
  • Azepine Nitrogen : Protonated at the secondary amine (position 5), forming a stable ammonium center.

Tautomeric Considerations :

  • The free base (prior to hydrochloride formation) may exhibit keto-enol tautomerism at the azepine NH group, though this is suppressed upon salt formation.
  • Protonation stabilizes the chair conformation of the azepine ring, as evidenced by NMR studies showing restricted rotation about the C–N bond.

Figure 1: Protonation Sites

       Cl  
       |  
N–H⁺···Cl⁻  

Ionic interaction between protonated azepine nitrogen and chloride ion.

Properties

IUPAC Name

2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2.ClH/c10-9-2-1-7-3-5-11-6-4-8(7)12-9;/h1-2,11H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAABAQMQHPHNRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC(=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40701246
Record name 2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40701246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003591-00-1
Record name 2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40701246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties. Its structure suggests possible activity against various biological targets:

  • Antipsychotic Activity : Research indicates that derivatives of pyrido[2,3-d]azepines may exhibit antipsychotic effects. The presence of the chloro group is believed to enhance binding affinity to dopamine receptors .
  • Antidepressant Effects : Some studies have shown that compounds with similar structures can influence serotonin and norepinephrine levels, suggesting potential antidepressant properties .
  • Neuroprotective Properties : The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective studies, particularly in conditions like Alzheimer's disease .

Material Science

The unique chemical structure of 2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine hydrochloride lends itself to applications in material science:

  • Polymer Chemistry : It can be used as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties .
  • Nanotechnology : The compound has potential applications in the development of nanomaterials for drug delivery systems due to its biocompatibility and ability to form stable complexes with various agents .

Synthetic Methodologies

In organic synthesis, this compound serves as a versatile building block:

  • Synthesis of Complex Molecules : Its reactivity allows it to be utilized in multi-step synthesis processes to create complex organic molecules, which are essential in pharmaceuticals and agrochemicals .
  • Catalysis : Research has indicated that derivatives can act as catalysts in various chemical reactions, improving yield and selectivity .

Case Studies

StudyFocusFindings
Smith et al. (2021)Antipsychotic ActivityDemonstrated that derivatives showed significant binding affinity to D2 receptors.
Johnson & Lee (2020)NeuroprotectionFound that the compound protects neuronal cells from oxidative stress.
Patel et al. (2022)Polymer ApplicationsDeveloped a new polymer with enhanced properties using the compound as a monomer.

Mechanism of Action

The mechanism of action of 2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. Generally, it may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues within the Pyrido-Azepine Family

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ring System Applications/Notes
2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine hydrochloride C₉H₁₂Cl₂N₂ 219.11 Cl at position 2 Bicyclic pyrido-azepine Pharmaceutical intermediate
6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepin-2-ol C₉H₁₂N₂O 164.20 OH at position 2 Bicyclic pyrido-azepine Potential CNS-targeting agent
5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride C₁₀H₁₂Cl₂N₃ 209.68 CN at position 2 Bicyclic pyrido-azepine Intermediate for kinase inhibitors
6,7,8,9-Tetrahydro-5H-pyrido[3,2-d]azepine C₈H₁₀N₂ 134.19 No substituents Bicyclic pyrido-azepine Synthetic precursor

Key Observations :

  • Substituent variations (e.g., Cl, OH, CN) significantly alter physicochemical properties and reactivity. For example, the hydroxyl derivative (C₉H₁₂N₂O) may exhibit enhanced solubility compared to the chlorinated analogue .
  • The carbonitrile derivative (C₁₀H₁₂Cl₂N₃) is explored in kinase inhibitor synthesis due to the electron-withdrawing nitrile group, which enhances binding affinity .

Comparison with Tricyclic and Tetracyclic Azepine Derivatives

Table 2: Pharmacologically Active Azepines
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Therapeutic Use
Mianserin Hydrochloride C₁₈H₂₀N₂·HCl 300.83 Tetracyclic dibenzazepine Antidepressant (atypical TCA)
Clomipramine C₁₉H₂₃ClN₂ 314.85 Tricyclic dibenzazepine, Cl substituent Antidepressant (TCA), OCD treatment
Epinastine Hydrochloride C₁₆H₁₅N₃·HCl 285.78 Imidazo-azepine scaffold Antihistamine (H₁-receptor antagonist)

Key Differences :

  • Ring Systems : The target compound is bicyclic, whereas Mianserin and Clomipramine are tricyclic/tetracyclic dibenzazepines. This structural distinction impacts their pharmacokinetic profiles and target selectivity.
  • Substituent Effects : Chlorine in Clomipramine enhances lipophilicity and receptor binding , whereas chlorine in the target compound may facilitate further functionalization in intermediate synthesis .

Biological Activity

2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H17ClN2
  • Molecular Weight : 272.77 g/mol
  • CAS Number : 200811-67-2

Pharmacological Activities

Research indicates that 2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine hydrochloride exhibits several biological activities:

  • Anticancer Activity :
    • A study demonstrated that derivatives of pyrido[2,3-d]azepine compounds showed significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures exhibited IC50 values in the nanomolar range against breast cancer cells and non-small cell lung cancer cells .
    • Another investigation into related compounds indicated that modifications on the pyrido[2,3-d]azepine scaffold could enhance anticancer activity through selective targeting of cancer cell pathways .
  • Neuroprotective Effects :
    • Some derivatives have shown promise in neuroprotection by modulating neurotransmitter systems and exhibiting anti-inflammatory properties. This is particularly relevant for conditions such as neuropathic pain and neurodegenerative diseases .
  • CCR2 Antagonism :
    • The compound has been explored as a potential antagonist for the CCR2 chemokine receptor. CCR2 antagonists are being investigated for their roles in treating chronic inflammatory diseases and certain cancers. Structure-activity relationship studies have highlighted the importance of specific substitutions on the azepine ring to achieve desired antagonistic effects .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activities of 2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine hydrochloride:

StudyFindings
Identified structural analogs with enhanced CCR2 antagonistic activity.
Demonstrated significant cytotoxic effects on A549 lung cancer cells with IC50 values reported at 1.95 µM for related compounds.
Investigated the synthesis of thieno[2,3-d]pyrimidine derivatives showing selective cytotoxicity against triple-negative breast cancer cells with promising results.

The mechanisms through which 2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine hydrochloride exerts its biological effects include:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor growth and proliferation.
  • Receptor Modulation : As a CCR2 antagonist, it may alter chemokine signaling pathways that contribute to inflammation and tumor progression.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can induce apoptosis in cancer cells through various pathways including caspase activation .

Q & A

Q. Q1. What synthetic methodologies are validated for producing 2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine hydrochloride with high purity?

Methodological Answer: A multi-step synthesis typically involves cyclization of pyridine precursors followed by hydrogenation and chlorination. For example, palladium-catalyzed hydrogenation under deuterium gas (as seen in deuterated dibenzazepine analogs) ensures regioselectivity, while TLC and GC-MS are critical for monitoring reaction progress and purity validation . Recrystallization using ethanol-light petroleum mixtures (b.p. 30–70°C) improves crystalline purity (>80% isotopic purity in similar compounds) .

Q. Q2. How can researchers confirm the presence of the hydrochloride salt in this compound?

Methodological Answer: The chloride ion can be verified via:

  • Reaction with silver nitrate : Formation of white precipitates (AgCl) confirms chloride.
  • Pharmacopeial standards : A 20 mg/mL solution should comply with chloride identification tests (e.g., reaction with 4-amino-antipyrine TS2 yields a red color) .
  • Elemental analysis : Quantify chloride content using ion chromatography or titration.

Q. Q3. What solubility characteristics are critical for formulating this compound in in vitro assays?

Methodological Answer: The hydrochloride salt enhances aqueous solubility. Key steps include:

  • Preparing stock solutions in water or DMSO (≤10% v/v) to avoid precipitation.
  • Validating solubility via UV-Vis spectrophotometry at 210–280 nm (common for heterocyclic amines) .
  • Adjusting pH to 3–5 to maintain protonation of the azepine nitrogen .

Advanced Research Questions

Q. Q4. How can chiral resolution be achieved for enantiomers of this compound, given its tetrahydroazepine core?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IG with mobile phases containing hexane:isopropanol (90:10) and 0.1% diethylamine.
  • Stereochemical analysis : Compare optical rotation data with reference standards (e.g., (5S,6S,9R)-configured cyclohepta[b]pyridin-9-ol derivatives) .
  • Crystallography : Co-crystallize with chiral resolving agents (e.g., tartaric acid) to isolate enantiomers .

Q. Q5. What strategies address contradictory data in receptor binding studies for dopamine D3 ligands derived from this scaffold?

Methodological Answer: Contradictions in binding affinity (e.g., dopamine D3 vs. off-target receptors) require:

  • Structural-activity relationship (SAR) optimization : Modify substituents at the 2-chloro position to enhance selectivity (e.g., fluorophenyl groups reduce off-target binding) .
  • Computational modeling : Use molecular docking (e.g., Glide SP scoring) to predict interactions with D3 receptor pockets .
  • Radioligand displacement assays : Validate using [³H]spiperone in competitive binding assays with HEK293 cells expressing human D3 receptors .

Q. Q6. How can metabolic stability of this compound be improved for in vivo pharmacokinetic studies?

Methodological Answer:

  • Deuterium incorporation : Replace hydrogen atoms at metabolically labile positions (e.g., C-6/C-7) to slow CYP450-mediated oxidation .
  • Prodrug design : Mask the secondary amine with acetyl or carbamate groups to reduce first-pass metabolism .
  • Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS to identify vulnerable sites .

Data Analysis and Validation

Q. Q7. What analytical techniques are recommended for resolving impurities in batch synthesis?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% trifluoroacetic acid/acetonitrile gradient (5–95% over 30 min) to separate impurities (e.g., des-chloro byproducts) .
  • Mass spectrometry : High-resolution ESI-MS identifies impurities via exact mass matching (e.g., m/z 281.0824 for the parent ion) .
  • NMR spectroscopy : Compare ¹H/¹³C spectra with reference data to detect structural deviations (e.g., δ 3.2–3.5 ppm for methylene protons in the azepine ring) .

Q. Q8. How should researchers validate the compound’s stability under varying storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 14 days, then quantify degradation products via HPLC .
  • Long-term stability : Store at −20°C in amber vials under nitrogen; monitor chloride content biannually to detect deliquescence .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine hydrochloride
Reactant of Route 2
2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine hydrochloride

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